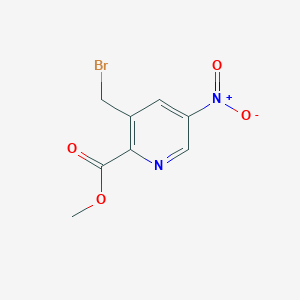
Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromomethyl group at the 3-position, a nitro group at the 5-position, and a carboxylate ester at the 2-position of the pyridine ring. It is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate typically involves a multi-step process:
Nitration: The starting material, 2-methylpyridine, undergoes nitration to introduce the nitro group at the 5-position.
Bromination: The methyl group at the 3-position is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: Finally, the carboxylate ester is introduced through esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium methoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Amino-pyridine derivatives.
Ester Hydrolysis: Pyridine-2-carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparison with Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar in structure but lacks the nitro group, making it less reactive in certain reactions.
4-Bromomethyl-3-nitrobenzoic acid: Contains a similar bromomethyl and nitro group but differs in the position of the carboxylate group.
Uniqueness: Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of various substrates .
Properties
Molecular Formula |
C8H7BrN2O4 |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)7-5(3-9)2-6(4-10-7)11(13)14/h2,4H,3H2,1H3 |
InChI Key |
RMBCPUDZZXSQEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















